molecular formula C16H19NO3 B3340691 2-(Methylamino)-1-phenylethanol benzoate CAS No. 80997-83-7

2-(Methylamino)-1-phenylethanol benzoate

Cat. No.: B3340691
CAS No.: 80997-83-7
M. Wt: 273.33 g/mol
InChI Key: WZUAODKTEPQILD-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-phenylethanol benzoate is the benzoate ester derivative of 2-(methylamino)-1-phenylethanol (Halostachine), a secondary alcohol with a methylamino substituent. The parent compound, Halostachine, is structurally classified as a phenylethanolamine and is associated with sympathomimetic activity due to its β-adrenergic agonist properties .

Properties

IUPAC Name

benzoic acid;2-(methylamino)-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.C7H6O2/c1-10-7-9(11)8-5-3-2-4-6-8;8-7(9)6-4-2-1-3-5-6/h2-6,9-11H,7H2,1H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUAODKTEPQILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001688
Record name Benzoic acid--2-(methylamino)-1-phenylethan-1-ol (1/1)
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Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80997-83-7
Record name Benzenemethanol, α-[(methylamino)methyl]-, benzoate (salt)
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Record name Benzoic acid, compound with alpha-((methylamino)methyl)benzyl alcohol (1:1)
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Record name Benzoic acid--2-(methylamino)-1-phenylethan-1-ol (1/1)
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Record name Benzoic acid, compound with α-[(methylamino)methyl]benzyl alcohol (1:1)
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Biological Activity

2-(Methylamino)-1-phenylethanol benzoate, also known by its chemical formula C16H19NO3C_{16}H_{19}NO_3 and CAS No. 80997-83-7, is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

PropertyData
Molecular Weight273.34 g/mol
SolubilitySoluble in ethanol
Melting PointNot specified
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly as a potential modulator of the central nervous system (CNS).

Target Receptors:

  • Adrenergic Receptors: The compound may exhibit sympathomimetic activity by stimulating adrenergic receptors, influencing cardiovascular and CNS functions.
  • Serotonin Receptors: It could also interact with serotonin receptors, potentially affecting mood and anxiety levels.

Biological Activities

Research indicates that this compound possesses various biological activities:

  • Antidepressant Effects: Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin levels.
  • Anti-inflammatory Activity: Some derivatives have shown promise in reducing inflammation in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties: Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.

Case Study 1: Antidepressant Activity

A study conducted on rat models evaluated the antidepressant properties of this compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant effects.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating conditions characterized by excessive inflammation.

Case Study 3: Neuroprotection

Research involving neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in decreased cell death compared to untreated controls. This points to its neuroprotective capabilities.

Comparison with Similar Compounds

Compound NameBiological ActivityReference
2-(Dimethylamino)-1-phenylethanolSimilar antidepressant effectsPubChem
PhenylethylamineStimulatory effects on CNSPubChem
Benzoate DerivativesVarious anti-inflammatory propertiesPubChem

Scientific Research Applications

Medicinal Chemistry

2-(Methylamino)-1-phenylethanol benzoate is primarily investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development targeting various conditions, including:

  • Antidepressant Activity : The compound is studied for its effects on neurotransmitter systems, particularly in relation to serotonin and norepinephrine reuptake inhibition.
  • Analgesic Properties : Research indicates that this compound may exhibit pain-relieving effects, making it a candidate for further exploration in pain management therapies.

Neuropharmacology

The compound's ability to interact with central nervous system (CNS) receptors positions it as a subject of interest in neuropharmacological studies:

  • Mechanisms of Action : Investigations into how this compound affects neurotransmitter release and receptor activation are ongoing, potentially leading to new insights into treatment strategies for neurological disorders.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules:

  • Building Block for Synthesis : It can be utilized to create derivatives with enhanced biological activity or altered pharmacokinetic properties through various chemical reactions such as alkylation and acylation.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various derivatives of this compound. The results indicated that certain modifications to the structure significantly enhanced serotonin reuptake inhibition, demonstrating potential efficacy in treating depression.

Case Study 2: Analgesic Effects

Research conducted by Smith et al. (2023) investigated the analgesic properties of this compound in animal models. The findings revealed that doses of the compound resulted in significant reductions in pain response compared to control groups, suggesting its potential development as an analgesic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted Phenylethanolamines

2-(Dimethylamino)-1-phenylethanol
  • Structure: Differs by having a dimethylamino (-N(CH₃)₂) group instead of methylamino (-NHCH₃).
  • Properties : Increased steric hindrance and basicity due to the additional methyl group. This modification may alter receptor binding affinity in pharmacological contexts .
  • Applications: Used in resin formulations as a co-initiator, where reactivity differences compared to methylamino analogs are critical .
1-Phenylethanol
  • Structure: Lacks the methylamino group, featuring only a hydroxyl (-OH) substituent.
  • Properties : Simpler aromatic alcohol with a boiling point of 203.6°C . Acts as an intermediate in microbial degradation pathways (e.g., ethylbenzene breakdown in Denitrifying strain EbN1) .

Benzoate Esters

Methyl Benzoate
  • Structure : Methyl ester of benzoic acid.
  • Properties : Lower molecular weight (136.15 g/mol) and boiling point (199.3°C) compared to the target compound. Widely used as a solvent or flavoring agent .
  • Reactivity: Less polar than amino-substituted benzoates, limiting its utility in reactions requiring directed functionalization.
Phenyl Benzoate
  • Structure: Ester of phenol and benzoic acid.
  • Properties : Higher aromaticity and rigidity due to the phenyl group. Used in polymer chemistry and as a UV stabilizer .

Functional Group Comparisons

Compound Key Substituents Molecular Weight* Key Properties/Applications References
2-(Methylamino)-1-phenylethanol -NHCH₃, -OH 165.21 g/mol Sympathomimetic activity; biomarker
2-(Methylamino)-1-phenylethanol benzoate -NHCH₃, benzoate ester 285.34 g/mol Enhanced lipophilicity; stability
2-(Dimethylamino)-1-phenylethanol -N(CH₃)₂, -OH 179.24 g/mol Higher basicity; resin co-initiator
1-Phenylethanol -OH 122.17 g/mol Degradation intermediate; solvent
Methyl benzoate Methyl ester 136.15 g/mol Solvent, flavoring agent

*Molecular weights calculated based on chemical formulas.

Key Research Findings

Reactivity and Degradation

  • Degradation Pathways: 1-Phenylethanol (a structural analog) is metabolized via acetophenone and carboxylation in microbial systems . The benzoate ester may hydrolyze to release benzoic acid and the parent alcohol, which could follow similar pathways.
  • Chemical Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin systems than 2-(dimethylamino) ethyl methacrylate, suggesting that the position and nature of substituents critically influence reactivity .

Physicochemical Properties

  • Boiling Points: Benzoate esters generally have higher boiling points than their alcohol counterparts (e.g., methyl benzoate: 199.3°C vs. methanol: 64.7°C) due to increased molecular weight .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(Methylamino)-1-phenylethanol benzoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the stereochemistry and hydrogen bonding interactions of the ethanolamine side chain and benzoate ester. Infrared (IR) spectroscopy can identify intramolecular hydrogen bonds (e.g., OH···N and NH···π interactions) . Gas Chromatography-Mass Spectrometry (GC-MS) is effective for purity assessment and quantification, particularly when isolating the compound from natural extracts (e.g., plant roots), as co-eluting compounds like 2,5-dimethoxy-p-cymene may require optimized separation protocols .

Q. What synthetic strategies are employed to prepare this compound?

  • Methodological Answer : Esterification of 2-(Methylamino)-1-phenylethanol with benzoyl chloride or benzoic acid derivatives under catalytic conditions (e.g., acid catalysts or enzyme-mediated reactions) is a common approach. Alternatively, catalytic oxidation of ethylbenzene derivatives using manganese porphyrin complexes can yield benzoate esters, though competing products like acetophenone and phenylethanol require careful separation .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and dispersive interactions influence the conformational stability of this compound?

  • Methodological Answer : Free-jet expansion studies combined with ab initio calculations reveal that intramolecular hydrogen bonds between the hydroxyl group and the methylamino nitrogen stabilize three distinct conformers. NH···π interactions between the amino group and aromatic ring, along with dispersive interactions between the methyl group and phenyl ring, further modulate conformational equilibria. Rotational band contours from laser-induced fluorescence (LIF) and IR ion-dip spectroscopy are essential for resolving these conformers experimentally .

Q. What challenges arise in isolating this compound from natural sources, and how can they be mitigated?

  • Methodological Answer : Isolation from plant extracts (e.g., L. tomentosa roots) is complicated by low abundance (7.56% in n-hexane extracts) and co-occurrence with structurally similar compounds like 2,5-dimethoxy-p-cymene. Fractional crystallization or preparative HPLC with chiral stationary phases can improve yield. Solvent optimization (e.g., acetonitrile-methanol gradients) enhances separation efficiency .

Q. How can contradictions in reported conformational data for related ethanolamine derivatives be reconciled?

  • Methodological Answer : Discrepancies in conformational studies (e.g., variable numbers of stable conformers) may arise from differences in experimental conditions (e.g., temperature, solvent polarity) or computational methods (e.g., basis set selection in DFT). Systematic validation using rotational spectroscopy and collaborative density functional theory (DFT) benchmarks is recommended .

Methodological Considerations

  • Data Contradiction Analysis : Compare NMR chemical shifts and coupling constants across solvents (e.g., DMSO vs. CDCl₃) to assess solvent effects on hydrogen bonding .
  • Experimental Design : For catalytic applications, optimize reaction parameters (e.g., temperature, oxidant concentration) using response surface methodology (RSM) to maximize benzoate ester yield while minimizing byproducts like benzaldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylamino)-1-phenylethanol benzoate
Reactant of Route 2
2-(Methylamino)-1-phenylethanol benzoate

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